molecular formula C8H8N4O2S B11780445 2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole

2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole

Cat. No.: B11780445
M. Wt: 224.24 g/mol
InChI Key: TVFDPNHXCZIOFJ-UHFFFAOYSA-N
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Description

2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole is a heterocyclic compound that features both a thiazole and a pyrazole ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole typically involves the reaction of 2-methylthiazole with 3-nitro-1H-pyrazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and thiazole groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-((3-amino-1H-pyrazol-1-yl)methyl)thiazole: Similar structure but with an amino group instead of a nitro group.

    4-((3-Nitro-1H-pyrazol-1-yl)methyl)thiazole: Lacks the methyl group on the thiazole ring.

    2-Methyl-4-((1H-pyrazol-1-yl)methyl)thiazole: Lacks the nitro group on the pyrazole ring.

Uniqueness

2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

2-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,3-thiazole

InChI

InChI=1S/C8H8N4O2S/c1-6-9-7(5-15-6)4-11-3-2-8(10-11)12(13)14/h2-3,5H,4H2,1H3

InChI Key

TVFDPNHXCZIOFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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